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Abstract

FL104 is a potent and selective non-peptidic agonist of the urotensin-Il receptor (UT), a G-
protein coupled receptor implicated in a variety of physiological processes, particularly
cardiovascular function. This document provides a comprehensive technical overview of the
discovery, development, and pharmacological characterization of FL104. It details the evolution
from an initial screening hit to a refined chemical entity, its mechanism of action, and the
experimental protocols utilized in its evaluation. All quantitative data are presented in tabular
format for clarity, and key biological and experimental pathways are visualized using diagrams.

Introduction: The Urotensinergic System

The urotensinergic system, comprising the peptide ligand urotensin-II (U-11) and its receptor
(UT), has garnered significant interest as a therapeutic target. U-Il, an 11-amino acid cyclic
peptide, is recognized as the most potent endogenous vasoconstrictor identified to date.[1] The
UT receptor, also known as GPR14, is a class A G-protein coupled receptor (GPCR) that is
widely expressed in cardiovascular tissues.[1] The activation of the UT receptor is primarily
coupled through the Gag/11 subunit, initiating a signaling cascade that results in intracellular
calcium mobilization.[2][3] Given its potent physiological effects, the development of small
molecule ligands for the UT receptor has been a key objective for researchers seeking to
modulate this system for therapeutic benefit.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15603790?utm_src=pdf-interest
https://www.benchchem.com/product/b15603790?utm_src=pdf-body
https://www.benchchem.com/product/b15603790?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10499587/
https://pubmed.ncbi.nlm.nih.gov/10499587/
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=365
https://pubs.acs.org/doi/10.1021/jm025551%2B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Discovery and Development of FL104

The development of FL104 arose from a lead optimization effort following the discovery of the
first non-peptidic UT receptor agonist, AC-7954.

The Lead Compound: AC-7954

AC-7954, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified
through a high-throughput screening campaign of approximately 180,000 small molecules
using a functional cell-based assay known as the Receptor Selection and Amplification
Technology (R-SAT™) assay.[4][5] This assay measures receptor activation by detecting the
expression of a co-transfected reporter gene. AC-7954 exhibited an EC50 of 300 nM for the
human UT receptor.[5]

From Lead to FL104: A Ring-Opening Approach

Building upon the discovery of AC-7954, a research group led by Lehmann, Olsson, and
Luthman sought to improve its potency and explore the structure-activity relationship (SAR).
Their strategy involved the synthesis of ring-opened analogues of the isochromanone core of
AC-7954.[6] This led to the synthesis of a series of compounds, among which was N-[1-(4-
chlorophenyl)-3-(dimethylamino)-propyl]-4-phenylbenzamide, designated as compound 5d in
their 2006 publication and later known as FL104.[6]

This novel series of non-peptidic agonists was evaluated for their activity at the UT receptor,
again using the R-SAT™ assay. FL104 emerged as a highly potent and efficacious compound.
Further investigation revealed that the agonist activity resided in the (S)-enantiomer.[6]
Subsequent work by the same group in 2007 utilized FL104 as a scaffold for the parallel
synthesis of a 30-membered library of amides to further explore the SAR of this chemical class.

[7]

Mechanism of Action and Signaling Pathway

FL104 acts as a full agonist at the urotensin-1l receptor. The binding of FL104 to the UT
receptor activates the Gag/11 subunit of the heterotrimeric G-protein. This activation leads to
the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds
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to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular
calcium (Ca2+), which mediates various downstream cellular responses.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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